[4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone
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Overview
Description
[4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone is a complex organic compound featuring a piperidine ring, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Hydroxyethoxy Group: This step involves the reaction of the piperidine derivative with ethylene oxide under controlled conditions to introduce the hydroxyethoxy group.
Synthesis of the Pyridine Ring: The pyridine ring is synthesized separately, often starting from 3-chloropyridine, which undergoes nucleophilic substitution reactions.
Coupling of the Piperidine and Pyridine Rings: The final step involves coupling the piperidine and pyridine rings through a carbonylation reaction, typically using a palladium catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products include ketones or aldehydes depending on the extent of oxidation.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. The presence of the trifluoromethyl group is particularly significant as it often enhances the biological activity of pharmaceutical compounds .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with receptor sites, while the trifluoromethyl group can enhance binding affinity and specificity. The hydroxyethoxy group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)benzyl]methanone
- [4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Uniqueness
Compared to similar compounds, [4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone is unique due to the presence of both the piperidine and pyridine rings, which can confer distinct chemical and biological properties. The trifluoromethyl group further enhances its potential as a pharmacophore by increasing metabolic stability and lipophilicity .
Properties
IUPAC Name |
[4-(2-hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c15-14(16,17)11-2-1-5-18-12(11)13(21)19-6-3-10(4-7-19)22-9-8-20/h1-2,5,10,20H,3-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZQHEHGFKGJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCO)C(=O)C2=C(C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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